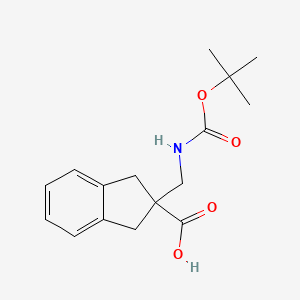

2-Bocaminomethyl-indan-2-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Bocaminomethyl-indan-2-carboxylic acid is a chemical compound with the molecular formula C16H21NO4 . It is used for pharmaceutical testing and is considered a high-quality reference standard for accurate results .

Synthesis Analysis

The synthesis of 2-Bocaminomethyl-indan-2-carboxylic acid involves the use of reagents for oligo synthesis, protecting groups, and solvents . The molecular weight of this compound is 291.35 .Chemical Reactions Analysis

The chemical reactions involving 2-Bocaminomethyl-indan-2-carboxylic acid are not well-documented in the available sources .Physical And Chemical Properties Analysis

2-Bocaminomethyl-indan-2-carboxylic acid has a molecular weight of 291.34224 . More detailed physical and chemical properties are not available in the current sources .科学研究应用

1.肽模拟物HIV蛋白酶抑制剂的手性构件块

(2S, 3S)-BocAHPBA和(R)-BocDMTA由2-Bocaminomethyl-indan-2-carboxylic acid的衍生物合成,作为手性构件块组装有效的HIV蛋白酶抑制剂,如JE-2147 (KNI-764)(Ikunaka, Matsumoto, & Nishimoto, 2002)。

2.用于对映体识别的嵌段[4]芳烃硫脲衍生物

合成的用于对映体识别羧酸阴离子的新型手性嵌段[4]芳烃硫脲衍生物,包括N-Boc-丙氨酸,展示了此类衍生物如何辅助超分子化学和对映体分离(Bozkurt, Turkmen, & Soykan, 2016)。

3.合成有机化学和生物技术中的生物催化

羧酸还原酶 (CARs) 可以有效且选择性地将广泛的羧酸底物还原为相应的醛部分,突出了2-Bocaminomethyl-indan-2-carboxylic acid等酶在推进更绿色和更可持续的合成过程中的多功能性(Qu, Guo, Yang, & Sun, 2018)。

4.钯/降冰片烯协同催化

钯/XPhos配合物与5-降冰片烯-2-carboxylic acid(与2-Bocaminomethyl-indan-2-carboxylic acid相关)结合,展示了其在用于构建具有季碳中心的四氢萘和茚满的双组分环化反应中的应用(Liu et al., 2018)。

5.羧酸共价改性的多金属氧酸盐在各个领域的应用

对使用2-Bocaminomethyl-indan-2-carboxylic acid等羧酸配体的羧酸共价改性的多金属氧酸盐(CCMPs)的研究揭示了它们在光学、磁学和材料科学中的潜在应用(Ma, Hu, Wang, & Niu, 2019)。

安全和危害

未来方向

作用机制

- By reducing the viscosity of mucus, it facilitates its expulsion, which is crucial for individuals with conditions characterized by increased mucus production, such as chronic obstructive pulmonary disease (COPD) and other respiratory illnesses .

- By reducing mucus viscosity, it allows for easier clearance from the airways, preventing mucus accumulation and aiding in respiratory symptom relief .

- This process likely affects signaling pathways related to mucus production and secretion, although specific pathways have not been extensively studied .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

属性

IUPAC Name |

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-dihydroindene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-10-16(13(18)19)8-11-6-4-5-7-12(11)9-16/h4-7H,8-10H2,1-3H3,(H,17,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBEKLIXEPFQAMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CC2=CC=CC=C2C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601122833 |

Source

|

| Record name | 1H-Indene-2-carboxylic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601122833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bocaminomethyl-indan-2-carboxylic acid | |

CAS RN |

1360547-53-0 |

Source

|

| Record name | 1H-Indene-2-carboxylic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2,3-dihydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1360547-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indene-2-carboxylic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601122833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid](/img/structure/B1376750.png)

![1,9-Dioxa-4-azaspiro[5.5]undecane](/img/structure/B1376763.png)

![[1-(Methylsulfanyl)cyclopropyl]methanamine](/img/structure/B1376764.png)

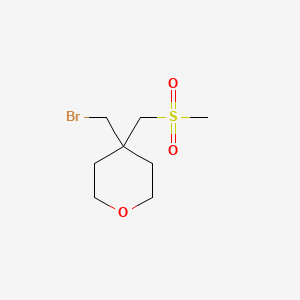

![4-(Bromomethyl)-4-[(methylsulfanyl)methyl]oxane](/img/structure/B1376765.png)

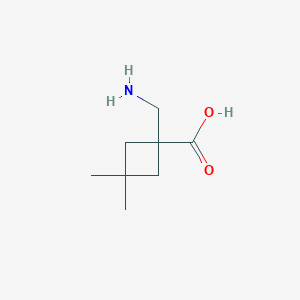

![[1-(Methylsulfanyl)cyclobutyl]methanamine](/img/structure/B1376766.png)